molecular formula C10H8N2O2 B1490059 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol CAS No. 1354492-46-8

5,6-Dihydrofuro[2,3-h]cinnolin-3-ol

Cat. No.: B1490059
CAS No.: 1354492-46-8
M. Wt: 188.18 g/mol
InChI Key: JIGXFURBQVCLEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol and its derivatives has been extensively discussed in many papers . The compound is synthesized from cinnoline-2,3-dione derivative.


Molecular Structure Analysis

The this compound molecule contains a total of 24 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 hydrazone(s), and 1 Furane(s) .


Physical and Chemical Properties Analysis

The this compound molecule contains a total of 22 atom(s). There are 8 Hydrogen atom(s), 10 Carbon atom(s), 2 Nitrogen atom(s), and 2 Oxygen atom(s). A chemical formula of this compound can therefore be written as: C10H8N2O2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The isomeric compounds related to "5,6-Dihydrofuro[2,3-h]cinnolin-3-ol" have been studied for their reaction behaviors, such as tautomerism and amination when exposed to hydrazine hydrate, leading to the synthesis of various thienocinnolinones and aminothienocinnolinones. These transformations highlight the compounds' utility in creating structurally diverse molecules for further chemical and pharmacological studies (Villa et al., 1999).

Pharmacological Evaluation

  • Certain derivatives structurally similar to "this compound" have been synthesized and evaluated for their pharmacological profiles. These compounds, such as tetrahydrothienocinnolin-3-ones and their bioisosters, have shown potential in antithrombotic properties, suggesting their usefulness in developing new therapeutic agents (Pinna & Barlocco, 1991).

Mechanistic Insights

  • The photochemical reactions of benzo[c]cinnoline derivatives have been studied to understand the mechanism of carbazole formation from these compounds. Such studies offer insights into the photoreactivity of cinnoline derivatives, contributing to the broader knowledge of heterocyclic chemistry and its applications in synthesizing complex organic molecules (Inoue et al., 1979).

Novel Synthetic Approaches

  • Innovative domino strategies have been developed for the synthesis of polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides. These methods demonstrate the versatility of cinnoline derivatives in constructing multifunctional molecules efficiently, which can have significant implications in drug discovery and material science (Ma et al., 2014).

Biochemical Analysis

Biochemical Properties

5,6-Dihydrofuro[2,3-h]cinnolin-3-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calcium/calmodulin-dependent serine/threonine kinase, which is involved in multiple cellular signaling pathways that trigger cell survival, apoptosis, and autophagy . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium/calmodulin-dependent serine/threonine kinase can lead to alterations in cell survival and apoptosis pathways . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with calcium/calmodulin-dependent serine/threonine kinase can result in the modulation of enzyme activity, which in turn affects downstream signaling pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained activation or inhibition of specific signaling pathways, resulting in long-term changes in cell behavior . Additionally, its stability in various experimental conditions can affect its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound may lead to excessive inhibition of critical enzymes, resulting in cellular dysfunction and toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism . Additionally, it may influence the activity of enzymes involved in detoxification processes, thereby modulating the cellular response to oxidative stress and other metabolic challenges.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell. For instance, it may be transported across cellular membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, its distribution within tissues can influence its overall efficacy and potency.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.

Properties

IUPAC Name

5,6-dihydro-2H-furo[2,3-h]cinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-5-6-1-2-8-7(3-4-14-8)10(6)12-11-9/h3-5H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGXFURBQVCLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C3=NNC(=O)C=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrofuro[2,3-h]cinnolin-3-ol
Reactant of Route 2
5,6-Dihydrofuro[2,3-h]cinnolin-3-ol
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Reactant of Route 5
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Reactant of Route 6
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